3-Methyl-5-phenylpiperidine
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Overview
Description
Scientific Research Applications
Stereochemistry and Catalytic Reduction
- Catalytic reduction of tetrahydropyridines, including 3- and 5-methyl-4-phenyl-1,2,5,6-tetrahydropyridines, leads to the stereospecific formation of cis-3-methyl-4-phenylpiperidines. This process is significant in understanding the stereochemistry of such compounds (Mcerlane & Casy, 1972).
Pharmacological Activity and Receptor Interaction
- Certain 3-phenylpiperidines have shown activity at α2-adrenergic receptors, providing a basis for designing α2-AR ligands. This highlights the potential pharmaceutical application of these compounds in targeting specific receptors (Macchia et al., 1998).
Conformational Studies for Analgesic Applications
- Conformational studies of various 4-phenylpiperidine analgesics, including prodines and ketobemidone, suggest that phenyl equatorial conformations are generally preferred. These studies aid in understanding the structure-activity relationships crucial for developing analgesic drugs (Froimowitz, 1982).
Biological Profiles of Substituted Piperidines
- Investigation into substituted 1-phenyl-2-cyclopropylmethylamines, including 4-phenylpiperidin-4-ol derivatives, reveals their high affinity for sigma receptor subtypes. Such studies are essential for understanding the modulation of these receptors, which could have therapeutic implications (Prezzavento et al., 2007).
Antidepressant Evaluation and Pharmacological Actions
- A phenylpiperidine derivative, FG4963, was evaluated for its antidepressant properties, demonstrating its potential application in treating depression. Such studies provide insights into the effectiveness of various compounds in clinical settings (Ghose et al., 1977).
Synthesis and Modulation of Serotonin Neurotransmission
- The synthesis and evaluation of enantiomers of substituted 3-phenoxymethyl-4-phenylpiperidines, including potent inhibitors of serotonin reuptake like paroxetine, highlight the significance of these compounds in modulating serotonin neurotransmission, a key factor in treating various psychiatric disorders (Engelstoft & Hansen, 1996).
Future Directions
Piperidines, including 3-Methyl-5-phenylpiperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
3-Methyl-5-phenylpiperidine is a derivative of piperidine . Piperidine and its derivatives are known to interact with various targets in the body, including the central nervous system (CNS) μ-opioid receptor . The μ-opioid receptor is involved in pain perception, and its activation leads to analgesic effects .
Mode of Action
It is known that piperidine derivatives, such as meperidine, function as analgesics as a result of cns μ-opioid receptor agonism . This interaction leads to the inhibition of ascending pain pathways, altering pain perception, and resulting in CNS depression .
Biochemical Pathways
Piperidine derivatives are known to influence several crucial signaling pathways essential for various biological processes
Pharmacokinetics
It is known that piperidine derivatives can have varying pharmacokinetic properties depending on their specific chemical structure .
Result of Action
Piperidine derivatives are known to have various therapeutic effects, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances, and the temperature
Biochemical Analysis
Biochemical Properties
It is known that phenylpiperidines, a class of compounds that includes 3-Methyl-5-phenylpiperidine, have a variety of pharmacological effects, including morphine-like activity
Cellular Effects
It is known that piperidine derivatives can have a variety of effects on cells, including anticancer effects
Molecular Mechanism
It is known that piperidine derivatives can interact with a variety of biomolecules, leading to changes in gene expression and enzyme activity
Properties
IUPAC Name |
3-methyl-5-phenylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10-7-12(9-13-8-10)11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWZHBFSFLPGPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1505055-39-9 |
Source
|
Record name | 3-methyl-5-phenylpiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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